4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile
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Overview
Description
4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile is a complex organic compound that features an imidazole ring, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The piperidine ring is then introduced through a series of substitution reactions, and the final product is obtained by coupling the imidazole-piperidine intermediate with benzonitrile under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to facilitate the reactions under controlled conditions. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-throughput screening and process optimization are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole oxides, while reduction of the nitrile group results in primary amines.
Scientific Research Applications
4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards its targets. The benzonitrile group contributes to the overall stability and lipophilicity of the molecule, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
4-[2-(3-Imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile can be compared with other imidazole-containing compounds, such as:
1,3-Diazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
Clemizole: An antihistaminic agent with a similar imidazole core structure.
Omeprazole: A proton pump inhibitor used in the treatment of gastric ulcers.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[2-(3-imidazol-1-yl-4-methylpiperidin-1-yl)-2-oxoethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14-6-8-21(12-17(14)22-9-7-20-13-22)18(23)10-15-2-4-16(11-19)5-3-15/h2-5,7,9,13-14,17H,6,8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZLMSWKPVUZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N2C=CN=C2)C(=O)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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